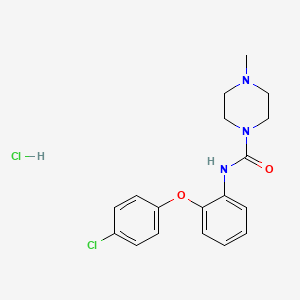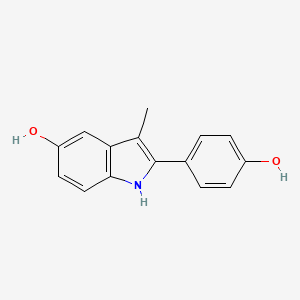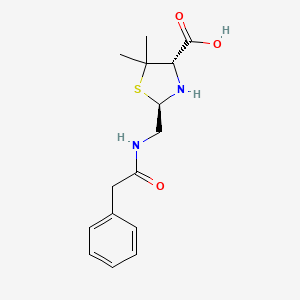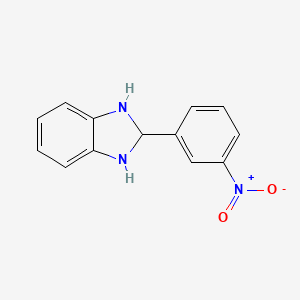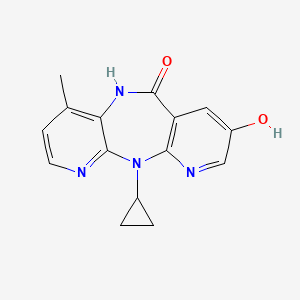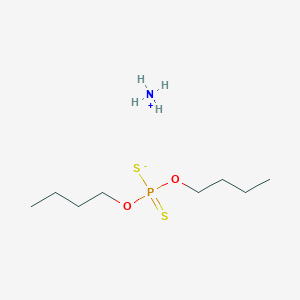
6α-Hydroxy-11-deoxycortisol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6α-Hydroxy-11-deoxycortisol, also known as 6α-OH-DOC, is a steroid hormone that is produced by the adrenal gland. It is a derivative of cortisol, which is a hormone that is involved in the regulation of various physiological processes in the body. 6α-OH-DOC has been the subject of extensive research in recent years due to its potential applications in the diagnosis and treatment of various medical conditions.
Applications De Recherche Scientifique
Stress Response in Vertebrates
6α-Hydroxy-11-deoxycortisol, also known as 11-deoxycortisol, plays a significant role in the stress response in vertebrates. In sea lamprey, a representative member of the most basal extant vertebrate group Agnatha, 11-deoxycortisol and deoxycorticosterone are the major circulating corticosteroids . The study found that within 6 hours of exposure of larval and juvenile sea lamprey to an acute handling stress, plasma 11-deoxycortisol levels increased 15- and 6-fold, respectively, and plasma glucose increased 3- and 4-fold, respectively .
Gluconeogenic Activity
11-deoxycortisol has been found to have gluconeogenic activity. Ex vivo incubation of liver tissue with 11-deoxycortisol resulted in dose-dependent increases in phosphoenolpyruvate carboxykinase (pepck) mRNA levels . This provides the first direct evidence for the gluconeogenic activity of 11-deoxycortisol in an agnathan, indicating that corticosteroid regulation of plasma glucose is a basal trait among vertebrates .
T Cell Immune Traits
Research has found a positive association between 11-deoxycortisol and lymphoid cellular subsets numbers and function, especially IL-17 response . In vitro experiments showed that, as compared to androstenedione and 17-OH progesterone, 11-deoxycortisol promoted T cell proliferation and Candida-induced Th17 polarization at physiologically relevant concentrations .
Clinical Research
11-deoxycortisol is used in clinical research for the extraction of testosterone, androstenedione, 17-hydroxyprogesterone (17-OHP), dehydroepiandrosterone sulfate (DHEAS), cortisol, 11-deoxycortisol and 21-deoxycortisol from serum . This method has been automated using the Tecan Freedom EVO 100/4 liquid .
Mécanisme D'action
Target of Action
The primary target of 6α-Hydroxy-11-deoxycortisol is the corticosteroid receptor (CR) . This receptor is present in various tissues, including the liver, gill, and anterior intestine . The binding affinity of the liver CR is similar for 11-deoxycortisol and deoxycorticosterone .
Mode of Action
6α-Hydroxy-11-deoxycortisol interacts with its target, the corticosteroid receptor, resulting in changes in the transcriptional tissue profiles . This interaction leads to a wide distribution of CR transcription, kidney-specific transcription of steroidogenic acute regulatory protein (star), and liver-specific transcription of phosphoenolpyruvate carboxykinase (pepck) .
Biochemical Pathways
The compound affects the glucocorticoid pathway , leading to cortisol . It is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . The ex vivo incubation of liver tissue with 11-deoxycortisol results in dose-dependent increases in pepck mRNA levels .
Pharmacokinetics
It is known that the compound has a significant role in the stress response in basal vertebrates . Within 6 hours of exposure to an acute handling stress, plasma 11-deoxycortisol levels increased 15- and 6-fold in larvae and juveniles, respectively .
Result of Action
The action of 6α-Hydroxy-11-deoxycortisol results in an increase in plasma glucose . This is due to its gluconeogenic activity, indicating that corticosteroid regulation of plasma glucose is a basal trait among vertebrates .
Action Environment
Environmental factors such as stress can influence the action, efficacy, and stability of 6α-Hydroxy-11-deoxycortisol . For instance, in response to acute stress, plasma 11-deoxycortisol levels significantly increased in both larvae and juveniles .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6α-Hydroxy-11-deoxycortisol involves the conversion of pregnenolone to 11-deoxycortisol, followed by the introduction of a hydroxyl group at the 6α position.", "Starting Materials": [ "Pregnenolone", "Sodium periodate", "Sodium metaperiodate", "Sodium borohydride", "Sodium hydroxide", "Acetic acid", "Methanol", "Chloroform", "Dichloromethane", "Ethyl acetate", "Hexanes", "Water" ], "Reaction": [ "Pregnenolone is oxidized to 11-deoxycortisol using sodium periodate and sodium metaperiodate.", "11-deoxycortisol is reduced to cortisol using sodium borohydride.", "Cortisol is treated with sodium hydroxide and acetic acid to form 6α-hydroxycortisol.", "6α-hydroxycortisol is then treated with methanol and chloroform to form the methoxy derivative.", "The methoxy derivative is then treated with ethyl acetate and hexanes to form 6α-methoxycortisol.", "Finally, 6α-methoxycortisol is treated with sodium hydroxide to remove the methoxy group and form 6α-Hydroxy-11-deoxycortisol." ] } | |
Numéro CAS |
76941-54-3 |
Formule moléculaire |
C₂₁H₃₀O₅ |
Poids moléculaire |
362.46 |
Synonymes |
(6α)-6,17,21-Trihydroxy-pregn-4-ene-3,20-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1S)-1-amino-2-methylpropyl]phenol](/img/structure/B1142727.png)

